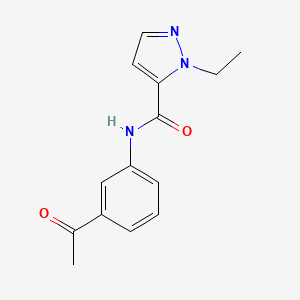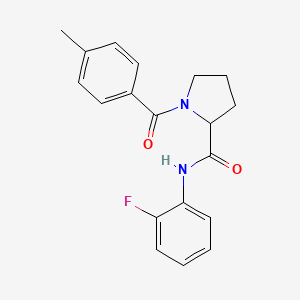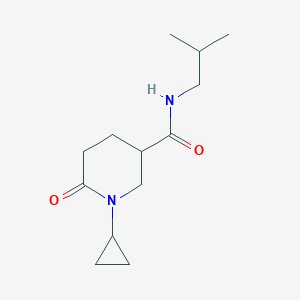
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as APET, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. APET is a pyrazole derivative that has been synthesized and studied for its biological properties. In
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. Specifically, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activation of NF-κB, a signaling pathway involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity, making it a safer alternative to other anti-inflammatory and anti-cancer agents.
One limitation of using N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in vivo and may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use as a chemotherapeutic agent. Further studies are needed to determine the efficacy of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in vivo and to identify the mechanisms by which it induces apoptosis in cancer cells.
Another area of interest is the development of novel derivatives of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide with improved solubility and bioavailability. These derivatives may have greater potential for use in vivo and may be more effective in certain applications.
Finally, further studies are needed to elucidate the mechanism of action of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide and to identify other enzymes and signaling pathways that it may target. This information may lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 3-acetylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The product is then purified by recrystallization to obtain N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide as a white solid. The yield of the reaction is typically around 70%.
Scientific Research Applications
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-inflammatory properties. N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a promising candidate for the treatment of inflammatory diseases.
N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been studied for its anti-cancer properties. In vitro studies have shown that N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. Additionally, N-(3-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for further research.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-17-13(7-8-15-17)14(19)16-12-6-4-5-11(9-12)10(2)18/h4-9H,3H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIFVZOPXAAGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6049079.png)
![2-[(4-ethoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6049087.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6049099.png)

![N-[1-(4-ethoxyphenyl)-1-methylethyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6049122.png)
![ethyl [3-[5-bromo-2-(methylamino)phenyl]-2-oxo-1(2H)-quinoxalinyl]acetate](/img/structure/B6049130.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6049133.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049145.png)
![methyl 4-(5-{[2-(2-ethoxy-2-oxoethyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049149.png)